N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide

Description

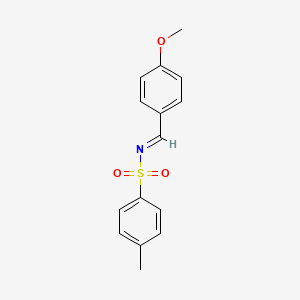

N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide is a Schiff base derivative synthesized via condensation of 4-methoxybenzaldehyde with 4-methylbenzenesulfonamide. Its structure features a sulfonamide group linked to a benzylidene moiety substituted with a methoxy group at the para position (Figure 1). Its synthesis typically involves acetic acid–sodium acetate-mediated reactions, as demonstrated in the preparation of structurally related sulfonamide derivatives .

Properties

IUPAC Name |

(NE)-N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-11H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFPHUIOZBSQGW-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801322356 | |

| Record name | (NE)-N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816724 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

135822-88-7, 14674-38-5 | |

| Record name | (NE)-N-[(4-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801322356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Tungsten Hexachloride (WCl6)-Mediated Synthesis

A solvent-free approach utilizing tungsten hexachloride (WCl6) as a Lewis acid catalyst has been developed to enhance reaction efficiency. In this method, 4-methoxybenzaldehyde and 4-methylbenzenesulfonamide are mixed with 5 mol% WCl6 and heated to 80°C for 4 hours. The absence of solvent simplifies purification, and the catalyst can be recovered and reused for up to five cycles without significant loss of activity.

Advantages

Zinc-Based Catalysis

A cooperative catalytic system employing Zn(C6F5)2 and ZnAr2 in toluene has been reported for high-yield synthesis. The reaction proceeds at room temperature, with stirring for 2 hours, achieving a 96% yield of this compound. The zinc catalysts facilitate rapid imine formation by activating both the aldehyde and sulfonamide moieties.

Reaction Conditions

Solvent-Free Methods

Recent advances emphasize solvent-free protocols to align with green chemistry principles. A notable example involves grinding 4-methoxybenzaldehyde and 4-methylbenzenesulfonamide with a catalytic amount of WCl6 in a mortar and pestle, followed by heating at 60°C for 3 hours. This method achieves yields comparable to traditional reflux approaches (80–85%) while minimizing environmental impact.

Comparative Analysis of Synthetic Methods

Key Observations

- Catalyst Impact: Metal catalysts like WCl6 and Zn complexes significantly improve reaction rates and yields compared to acid-catalyzed methods.

- Solvent Influence: Solvent-free conditions reduce purification complexity but may require higher temperatures.

- Yield Optimization: The Zn-mediated method achieves near-quantitative yields, making it ideal for industrial-scale synthesis.

Applications and Derivatives

The compound serves as a precursor for hydrocyanation reactions and cooperative catalysis in C–H bond functionalization. Derivatives incorporating electron-withdrawing or donating groups on the benzylidene ring have been explored to modulate reactivity in asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its biological activity.

Industry: Utilized in the development of liquid crystal materials and other advanced materials

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide involves its interaction with various molecular targets. The Schiff base moiety allows it to form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of microbial growth or the scavenging of free radicals, contributing to its antimicrobial and antioxidant properties .

Comparison with Similar Compounds

Key Findings :

- Electronic Effects: The 4-methoxy group in the target compound donates electrons via resonance, enhancing the electron density of the benzylidene ring. This contrasts with electron-withdrawing groups (e.g., Cl, NO₂), which reduce electron density and alter reactivity .

- Steric Effects : Ortho-substituted derivatives (e.g., 2-methoxy) exhibit reduced molecular planarity, impacting crystal packing and intermolecular interactions .

Physicochemical Properties

- Solubility : The 4-methoxy derivative exhibits higher solubility in polar solvents (e.g., DMSO) than methyl or chloro analogs due to enhanced hydrogen-bonding capacity .

- Thermal Stability : Nitro-substituted derivatives show higher melting points (e.g., >200°C) compared to the methoxy analog (~160–180°C), attributed to stronger intermolecular dipole interactions .

Structural and Crystallographic Insights

Crystal structure analyses of related compounds (e.g., N-(4-Methoxyphenyl)benzenesulfonamide) reveal that the methoxy group participates in weak C–H···O hydrogen bonds, stabilizing the crystal lattice . In contrast, nitro or chloro substituents favor π-π stacking or halogen bonding, respectively .

Biological Activity

N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, including antimicrobial, antioxidant, and potential anticancer properties.

Chemical Structure and Synthesis

This compound is a Schiff base formed from the condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzenesulfonamide. The compound can be represented as follows:

Synthesis Method:

- The synthesis typically involves refluxing the aldehyde and sulfonamide in an appropriate solvent, often yielding a solid product that can be purified through recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfonamide group enhances its reactivity, allowing it to form complexes with metal ions, which can modulate biological processes.

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against a range of bacteria and fungi, likely due to its ability to disrupt microbial cell function.

- Antioxidant Properties: It acts as a free radical scavenger, reducing oxidative stress in cells and potentially preventing cellular damage.

- Anticancer Potential: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests.

- DPPH Scavenging Activity: The compound demonstrated a scavenging effect with an IC50 value of 25 µg/mL.

- ABTS Assay: It showed significant antioxidant activity with a percentage inhibition of 85% at a concentration of 50 µg/mL.

Source:

Anticancer Activity

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) revealed that this compound induces apoptosis and inhibits cell proliferation.

- Caspase Activation: Treatment resulted in a significant increase in caspase-3 activity, indicating apoptosis induction.

- Cell Viability Assay: The compound reduced cell viability by approximately 70% at a concentration of 20 µM after 48 hours.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it was effective against strains resistant to conventional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents. -

Case Study on Anticancer Properties:

In another investigation focusing on breast cancer models, this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.